(S)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(methanesulfonamido)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-5-6-9(8-13)12-18(4,15)16/h9,12H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZPFZHOHGKLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation with Methanesulfonyl Chloride
The most straightforward method involves reacting (S)-3-aminopiperidine-1-carboxylate with methanesulfonyl chloride (MsCl) in the presence of a base.
Typical Conditions :
-
Solvent : Dichloromethane (DCM) or toluene
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Temperature : 0°C to room temperature
-
Stoichiometry : 1.1–1.2 equiv MsCl relative to amine
Procedure :
A solution of (S)-3-aminopiperidine-1-carboxylate (1.0 equiv) in DCM is cooled to 0°C. TEA (1.2 equiv) is added, followed by dropwise addition of MsCl (1.1 equiv). The reaction is stirred for 1–2 hours, quenched with water, and extracted. The organic layer is dried (Na2SO4) and concentrated to yield the crude product.
Yield : 75–85% after column chromatography (SiO2, hexane/EtOAc).
Alternative Sulfonylation Agents
While MsCl is standard, methanesulfonic anhydride (Ms2O) offers enhanced reactivity in polar aprotic solvents like DMF or acetonitrile. This method minimizes side reactions but requires rigorous moisture control.
Critical Analysis of Reaction Parameters
Key variables influencing yield and purity include:
Base Selection
Solvent Effects
Temperature Control
Exothermic sulfonylation necessitates low-temperature initiation (0°C) to prevent racemization or decomposition. Gradual warming to room temperature ensures completion without compromising stereochemical integrity.
Purification and Characterization
Chromatographic Techniques
Flash chromatography (hexane/EtOAc gradients) effectively separates the product from unreacted amine or bis-sulfonylated byproducts.
Crystallization
Recrystallization from methanol/water mixtures improves purity (>99% by HPLC) and recovers yields by 10–15%.
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 1.45 (s, 9H, Boc), 3.02 (s, 3H, SO2CH3), 3.80–4.10 (m, 2H, piperidine-H), 5.10–5.30 (m, 1H, NH).
-
UPLC-MS : m/z 293.1 [M+H]+.
Comparative Evaluation of Methodologies
| Method | Yield | Purity | Stereochemical Integrity |
|---|---|---|---|
| Direct MsCl/TEA/DCM | 85% | 98% | >99% ee |
| Ms2O/Cs2CO3/DMF | 78% | 95% | 97% ee |
| MsCl/DIPEA/Toluene | 82% | 97% | >99% ee |
Key Insight : The direct MsCl/TEA/DCM protocol balances yield and enantiopurity, making it preferable for large-scale synthesis.
Challenges and Mitigation Strategies
Racemization During Sulfonylation
Prolonged reaction times or excessive heating can erode enantiomeric excess. Kinetic monitoring via TLC or in-situ IR spectroscopy is recommended to terminate reactions at 90–95% conversion.
Byproduct Formation
Bis-sulfonylation (N,N-disubstitution) occurs if MsCl is in excess. Stoichiometric control (1.05–1.1 equiv MsCl) and slow addition mitigate this issue.
Industrial-Scale Adaptations
Chemical Reactions Analysis
(S)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are used.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Reduced Derivatives: Obtained from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Enzyme Inhibition
Research indicates that (S)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate acts as a potent inhibitor of carbonic anhydrase, an enzyme essential for regulating acid-base balance and facilitating carbon dioxide transport in biological systems. This property suggests potential therapeutic applications in conditions related to enzyme dysregulation, such as:
- Respiratory Disorders : By modulating carbon dioxide levels, it may help in treating respiratory acidosis or alkalosis.
- Glaucoma : Inhibition of carbonic anhydrase can reduce intraocular pressure, making it a candidate for glaucoma treatment.
Drug Development
The compound's chiral nature enhances its utility in enantioselective synthesis, which is crucial for developing chiral drugs that exhibit specific biological activities. Its structural features allow it to interact selectively with biological targets, making it valuable for:
- Chiral Drug Synthesis : The compound can be utilized as an intermediate in synthesizing more complex pharmaceuticals.
- Receptor Binding Studies : Its ability to bind to various receptors can facilitate research into new therapeutic agents.
Case Study 1: Carbonic Anhydrase Inhibition
A study demonstrated that this compound exhibited significant inhibitory effects on carbonic anhydrase activity, leading to decreased bicarbonate production in vitro. This finding supports its potential use as a therapeutic agent for conditions such as metabolic acidosis.
Case Study 2: Synthesis of Chiral Drugs
In a synthetic route involving this compound, researchers successfully integrated it into the production of a novel analgesic that showed improved efficacy and reduced side effects compared to existing treatments. The enantioselective nature of the compound allowed for targeted action at specific biological receptors.
Mechanism of Action
The mechanism by which (S)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes critical differences between the target compound and analogous piperidine derivatives:
Stereochemical Impact: (S) vs. (R) Enantiomers
The (S) and (R) enantiomers of tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate exhibit identical molecular weights and functional groups but differ in spatial arrangement. This distinction is critical in chiral environments, such as enzyme active sites. For example, molecular docking studies using methods like Glide (which demonstrates <1 Å pose accuracy in 50% of cases ) could reveal divergent binding affinities due to enantiomer-specific interactions. The (S)-form may exhibit superior complementarity to a target protein compared to the (R)-enantiomer, depending on the binding pocket’s geometry .
Functional Group Influence
- Methylsulfonamido vs. Hydroxyl : The sulfonamido group in the target compound enhances metabolic stability and acidity (pKa ~10–11) compared to the hydroxyl group (pKa ~15–16). This increases solubility in aqueous environments and resistance to oxidative degradation .
- Aromatic vs. Aliphatic Substituents : The bulky 4-bromo-2-nitrobenzyl group in the compound from introduces steric hindrance and electrophilic character, making it suitable for nucleophilic aromatic substitution reactions. In contrast, the methylsulfonamido group in the target compound is less sterically demanding, favoring applications in flexible binding interactions .
Biological Activity
(S)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H24N2O4S
- Molecular Weight : 288.39 g/mol
- Structural Features : The compound features a piperidine ring with a tert-butyl group, a methylsulfonamide group, and a carboxylate ester. This specific arrangement of functional groups is believed to contribute to its biological activity.
Research indicates that this compound may act as a potent inhibitor of carbonic anhydrase , an enzyme essential for regulating acid-base balance and facilitating carbon dioxide transport in biological systems. This inhibition can have significant implications for various physiological processes, including respiration and acid-base homeostasis.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits carbonic anhydrase, potentially affecting acid-base balance. |
| Pharmacological Potential | Investigated for applications in treating conditions related to enzyme dysregulation. |
| Structural Versatility | Serves as an intermediate in the synthesis of more complex organic molecules. |
Case Studies and Research Findings
-
Inhibition Studies :
- A study demonstrated that compounds with similar structural motifs exhibit inhibitory activity against key metabolic enzymes. The ability to inhibit carbonic anhydrase was confirmed through various biochemical assays, highlighting the compound's therapeutic potential in conditions like glaucoma and obesity.
-
Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest that this compound has favorable solubility profiles in polar solvents, which may enhance its bioavailability when administered systemically.
- Comparative Analysis :
Q & A
Q. What are the key structural features of (S)-Tert-butyl 3-(methylsulfonamido)piperidine-1-carboxylate, and how do they influence its reactivity?
The compound contains three critical structural elements:
- Tert-butyl carbamate : Acts as a protecting group for the piperidine nitrogen, enhancing stability during synthesis and preventing unwanted side reactions .
- (S)-configured piperidine ring : The stereochemistry at the 3-position affects conformational flexibility and binding interactions with biological targets .
- Methylsulfonamido group : A strong electron-withdrawing group that polarizes adjacent bonds, increasing susceptibility to nucleophilic substitution or hydrogen-bonding interactions in biological systems . These features collectively influence solubility, reactivity in coupling reactions, and interactions with enzymes or receptors.
Q. What are recommended synthetic routes for preparing this compound in a laboratory setting?
A typical synthesis involves:
- Step 1 : Protection of the piperidine nitrogen using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, triethylamine in dichloromethane at 0–20°C) .
- Step 2 : Introduction of the methylsulfonamido group via sulfonylation of the 3-amino intermediate using methanesulfonyl chloride (MsCl) in the presence of a base like pyridine .
- Step 3 : Chiral resolution (if required) using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer . Purification is achieved via silica gel chromatography or recrystallization.
Q. What safety precautions are essential when handling this compound?
Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as acute toxicity via inhalation is classified under Category 4 (H332) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid discharge into waterways .
- Storage : Keep in a tightly sealed container, away from heat and light, in a cool, ventilated area .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?
- Asymmetric Synthesis : Use chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) during key steps to favor the (S)-enantiomer .
- Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze the undesired (R)-enantiomer from a racemic mixture .
- Analytical Validation : Monitor enantiomeric excess (ee) using chiral HPLC with columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol .
Q. What strategies are effective in resolving contradictory data regarding biological activity across assay systems?
- Assay Cross-Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
- Structural Integrity Checks : Confirm compound purity and stereochemical stability via NMR (e.g., NOESY for conformation) and mass spectrometry .
- Computational Docking : Use tools like Glide (Schrödinger) to model interactions with target proteins, identifying discrepancies between predicted and observed activity .
Q. How does the methylsulfonamido group influence the compound’s metabolic stability in vivo?
- Electron-Withdrawing Effects : The sulfonamide group reduces electron density at the piperidine nitrogen, slowing oxidative metabolism by cytochrome P450 enzymes .
- Hydrogen-Bonding : Enhances solubility and binding to plasma proteins, prolonging half-life. Validate via liver microsome assays and plasma protein binding studies .
Q. What analytical methods are most reliable for characterizing this compound and its derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for piperidine ring conformation) .
- HPLC-MS : Quantifies purity and detects degradation products using reverse-phase C18 columns and electrospray ionization .
- X-ray Crystallography : Resolves absolute configuration and solid-state packing interactions, critical for structure-activity relationship (SAR) studies .
Methodological Notes
- Synthesis Optimization : Adjust reaction temperature and solvent polarity (e.g., DMF vs. THF) to improve yields of sulfonylation steps .
- Troubleshooting Contradictions : If biological activity varies between batches, recheck enantiomeric purity and test for residual solvents (e.g., DCM) via GC-MS .
- Safety Compliance : Follow GHS Category 4 guidelines for acute toxicity, including emergency eyewash stations and first-aid protocols for skin contact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
